4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as TFP or TFP-pip and is a piperazine derivative that has a trifluoromethyl group attached to the pyridine ring.
Wirkmechanismus
The mechanism of action of 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the inhibition of the enzyme monoamine oxidase-B (MAO-B). This enzyme is involved in the breakdown of dopamine, a neurotransmitter that is implicated in various neurological disorders such as Parkinson's disease. TFP-pip binds to the active site of MAO-B and prevents the breakdown of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have potent inhibitory activity against the enzyme monoamine oxidase-B (MAO-B). This inhibition leads to an increase in dopamine levels in the brain, which can have various biochemical and physiological effects. Dopamine is involved in various processes such as movement, motivation, and reward. The increase in dopamine levels can lead to an improvement in motor function in individuals with Parkinson's disease. TFP-pip has also been shown to have neuroprotective effects, which can be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its potent inhibitory activity against the enzyme monoamine oxidase-B (MAO-B). This makes it an ideal compound for studying the role of dopamine in various neurological disorders such as Parkinson's disease. However, the limitations of using TFP-pip in lab experiments are its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are various future directions for the use of 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in scientific research. One potential direction is the development of TFP-pip as a therapeutic agent for the treatment of Parkinson's disease and other related disorders. Further studies are needed to determine the safety and efficacy of this compound in humans. Another future direction is the use of TFP-pip in the study of other neurological disorders that involve dopamine dysfunction. Additionally, the synthesis of TFP-pip can be optimized to produce higher yields and purity, which can be beneficial for its use in various scientific applications.
Synthesemethoden
The synthesis of 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 3-acetylpyridine with 2-chloro-4-trifluoromethylpyridine in the presence of potassium carbonate and copper (I) iodide. The reaction yields TFP-pip as a white solid with a high yield of 80%. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has potential applications in various fields of scientific research. One of the primary uses of this compound is in medicinal chemistry. TFP-pip has been shown to have potent inhibitory activity against the enzyme monoamine oxidase-B (MAO-B). This enzyme is involved in the breakdown of dopamine, a neurotransmitter that is implicated in various neurological disorders such as Parkinson's disease. TFP-pip has the potential to be used as a therapeutic agent for the treatment of Parkinson's disease and other related disorders.
Eigenschaften
IUPAC Name |
4-(2-pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)14-9-13(3-5-22-14)24-7-6-23(11-16(24)26)15(25)8-12-2-1-4-21-10-12/h1-5,9-10H,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMSZMLTBBORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.